molecular formula C17H23N5O6 B3265640 AC-Ala-ala-ala-pna CAS No. 40817-33-2

AC-Ala-ala-ala-pna

Cat. No.: B3265640
CAS No.: 40817-33-2
M. Wt: 393.4 g/mol
InChI Key: UTKPSBYTTSNKKN-DCAQKATOSA-N
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Description

AC-Ala-ala-ala-pna, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of elastase activity, a type of protease enzyme that breaks down proteins. The compound’s structure includes a sequence of three alanine residues (Ala-Ala-Ala) and a p-nitroaniline (pNA) group, which is released upon enzymatic cleavage, allowing for colorimetric detection.

Mechanism of Action

The mechanism of action of “AC-Ala-ala-ala-pna” is related to its interaction with acyl-peptide hydrolase . This enzyme catalyzes the hydrolysis of an N-terminally acetylated peptide to release an N-acetylamino acid . The activity of the enzyme towards acetylalanine p-nitroanilide and acetylalanine β-naphthylamide was activated by the presence of Cl- and SCN- at concentrations between 0.1 and 0.5 M .

Safety and Hazards

The safety data sheet for “AC-Ala-ala-ala-pna” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves . In case of accidental release, it is advised to avoid breathing mist, gas, or vapors, and to evacuate personnel to safe areas .

Future Directions

The future development of PNA is mainly to further modify the skeleton, to improve the cell penetration of PNA by combining with nanotechnology, and to further study the physical and biological properties of PNA . This will help in the rapid detection of microorganisms, such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-ala-ala-pna typically involves the stepwise addition of alanine residues to a growing peptide chain, followed by the attachment of the p-nitroaniline group. The process begins with the protection of the amino group of alanine using a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The protected alanine is then coupled with another alanine residue using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This process is repeated to add the third alanine residue. Finally, the p-nitroaniline group is attached to the peptide chain through a similar coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of amino acid coupling and deprotection. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

AC-Ala-ala-ala-pna primarily undergoes hydrolysis reactions catalyzed by protease enzymes, such as elastase. The hydrolysis of the peptide bond between the alanine residues and the p-nitroaniline group results in the release of p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in a buffered aqueous solution at a specific pH and temperature optimal for the enzyme being studied. For example, elastase activity assays are often conducted in a Tris-HCl buffer at pH 8.0 and 25°C .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be quantified spectrophotometrically at 410 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of three alanine residues, which makes it a preferred substrate for studying elastase activity. The release of p-nitroaniline upon enzymatic cleavage allows for easy and accurate quantification of enzyme activity, making it a valuable tool in various research and diagnostic applications .

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O6/c1-9(18-12(4)23)15(24)19-10(2)16(25)20-11(3)17(26)21-13-5-7-14(8-6-13)22(27)28/h5-11H,1-4H3,(H,18,23)(H,19,24)(H,20,25)(H,21,26)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPSBYTTSNKKN-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718074
Record name N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40817-33-2
Record name N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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